molecular formula C119H204N34O32S2 B12432843 H-DL-Met-DL-Ala-DL-Pro-DL-Arg-Gly-DL-Phe-DL-Ser-DL-Cys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-xiThr-DL-Ser-DL-Glu-DL-xiIle-DL-Asp-DL-Leu-DL-Pro-DL-Val-DL-Lys-DL-Arg-DL-Arg-DL-Ala-OH

H-DL-Met-DL-Ala-DL-Pro-DL-Arg-Gly-DL-Phe-DL-Ser-DL-Cys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-xiThr-DL-Ser-DL-Glu-DL-xiIle-DL-Asp-DL-Leu-DL-Pro-DL-Val-DL-Lys-DL-Arg-DL-Arg-DL-Ala-OH

Cat. No.: B12432843
M. Wt: 2687.2 g/mol
InChI Key: DPEUWKZJZIPZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a synthetic peptide composed of alternating D- and L-isomer amino acids (denoted as "DL"), along with non-standard residues such as xiThr (modified threonine) and xiIle (modified isoleucine). Its structural complexity and racemic design may enhance metabolic stability compared to homochiral peptides, though this could also reduce target specificity . The inclusion of modified residues like xiThr and xiIle likely aims to mimic post-translational modifications or improve solubility, as seen in bioactive peptides from marine actinomycetes .

Properties

IUPAC Name

5-[[1-[[1-[[1-[2-[[1-[[6-amino-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-(1-carboxyethylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-4-methylsulfanylbutanoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C119H204N34O32S2/c1-19-65(14)92(112(180)144-81(54-90(160)161)104(172)145-82(52-63(10)11)115(183)153-46-29-37-87(153)110(178)149-91(64(12)13)111(179)139-72(32-23-24-41-120)97(165)136-74(35-27-44-130-119(126)127)98(166)135-73(34-26-43-129-118(124)125)96(164)133-67(16)116(184)185)150-99(167)75(38-39-89(158)159)137-106(174)84(57-155)147-113(181)93(68(17)156)151-105(173)79(51-62(8)9)142-101(169)77(49-60(4)5)140-100(168)76(48-59(2)3)141-102(170)78(50-61(6)7)143-108(176)85(58-186)148-107(175)83(56-154)146-103(171)80(53-69-30-21-20-22-31-69)134-88(157)55-131-95(163)71(33-25-42-128-117(122)123)138-109(177)86-36-28-45-152(86)114(182)66(15)132-94(162)70(121)40-47-187-18/h20-22,30-31,59-68,70-87,91-93,154-156,186H,19,23-29,32-58,120-121H2,1-18H3,(H,131,163)(H,132,162)(H,133,164)(H,134,157)(H,135,166)(H,136,165)(H,137,174)(H,138,177)(H,139,179)(H,140,168)(H,141,170)(H,142,169)(H,143,176)(H,144,180)(H,145,172)(H,146,171)(H,147,181)(H,148,175)(H,149,178)(H,150,167)(H,151,173)(H,158,159)(H,160,161)(H,184,185)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEUWKZJZIPZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCSC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C119H204N34O32S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2687.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Humanin can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mild conditions to prevent degradation of the peptide. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Humanin involves large-scale SPPS, followed by purification and characterization to ensure the peptide’s quality and purity. Advances in peptide synthesis technology have enabled the efficient production of Humanin and its analogues for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Humanin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various Humanin analogues with enhanced cytoprotective and neuroprotective properties. These analogues are designed to target specific pathways and improve therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Sequence-Based Comparisons

Feature Target Compound JVA-901 (Antagonist) H-DL-xiIle-DL-Met-DL-Pro...OH DL-Met Analogues
Length 28 residues 11 residues 10 residues Single amino acid derivatives
Key Residues DL-Leu (×4), DL-Arg (×3), xiThr, xiIle Ac-Phe-Phe-Phe-Arg-Leu-Arg-Arg-ala-Arg-Pro-LysNH2 DL-xiIle, DL-Met, DL-Pro DL-Met or hydroxy analogues
Modifications xiThr, xiIle, DL-configuration Acetylated N-terminus, Ψ(CH2NH)Arg DL-xiIle, DL-configuration Hydroxyl group substitution
Hydrophobicity High (Leu-rich) Moderate (Phe/Leu) Moderate (Leu/Met) Low (single Met derivative)
  • Key Insights :
    • The target peptide’s extended length and repetitive Leu residues differentiate it from shorter antagonists like JVA-901, which prioritize cationic Arg clusters for receptor binding .
    • Unlike DL-Met hydroxy analogues (e.g., Sumime), which function as methionine substitutes in poultry feed, the target compound’s structural complexity suggests a more specialized bioactivity, possibly as a lead compound for drug development .

Drug-Likeness and Bioavailability

highlights criteria for drug-like compounds (oral bioavailability ≥30%, drug-likeness score ≥0.18). While data for the target peptide are unavailable, comparisons can be inferred:

  • Oral Bioavailability : Longer peptides (>10 residues) typically exhibit poor oral absorption due to enzymatic degradation and low permeability. The DL-configuration may mitigate this by reducing protease recognition, as seen in cyclodyn derivatives .

Stability and Chemical Properties

  • Chemical Shifts: shows that minor substitutions (e.g., acetate at H3') alter proton chemical shifts by 0.2 ppm. The xiThr/xiIle modifications in the target compound may similarly affect NMR profiles, necessitating detailed structural validation .
  • Synthetic Feasibility: The racemic synthesis of 28 residues poses challenges in purity and yield, akin to difficulties noted in Novabiochem’s peptide ligation products .

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